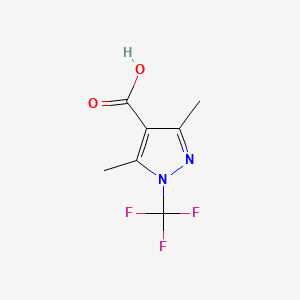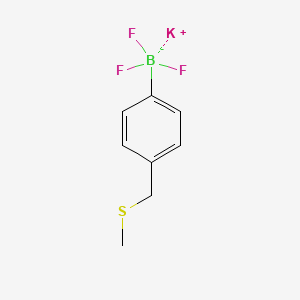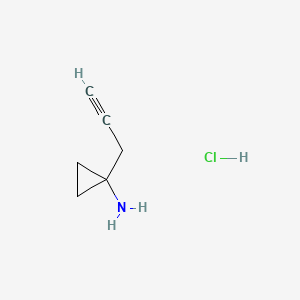
5,5,5-Trifluoropent-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,5-Trifluoropent-3-yn-2-ol is an organofluorine compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentynol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoropent-3-yn-2-ol typically involves the reaction of trifluoromethyl ketones with suitable reagents. One common method includes the use of n-butyllithium (n-BuLi) and diisopropylamine in tetrahydrofuran (THF) at low temperatures, followed by the addition of the ketone . This reaction sequence allows for the formation of the desired trifluoromethylated alcohol.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,5,5-Trifluoropent-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethylated ketones, alkenes, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5,5,5-Trifluoropent-3-yn-2-ol has several applications in scientific research:
Biology: Its derivatives are investigated for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: The compound and its analogues are explored for their potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Mecanismo De Acción
The mechanism by which 5,5,5-Trifluoropent-3-yn-2-ol exerts its effects is primarily through its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The specific pathways involved depend on the particular application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
5,5,5-Trifluoro-2-methylpent-3-yn-2-ol: A closely related compound with a similar structure but with a methyl group at the second carbon.
5,5,5-Trifluoropent-3-yn-2-one: Another related compound where the alcohol group is replaced by a ketone.
Uniqueness
5,5,5-Trifluoropent-3-yn-2-ol is unique due to its specific combination of a trifluoromethyl group and a terminal alkyne, which imparts distinct reactivity and stability compared to other fluorinated compounds.
Propiedades
Número CAS |
124550-97-6 |
|---|---|
Fórmula molecular |
C5H5F3O |
Peso molecular |
138.09 g/mol |
Nombre IUPAC |
5,5,5-trifluoropent-3-yn-2-ol |
InChI |
InChI=1S/C5H5F3O/c1-4(9)2-3-5(6,7)8/h4,9H,1H3 |
Clave InChI |
UHGWURGSCDBZRO-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B15297184.png)


![{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride](/img/structure/B15297220.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride](/img/structure/B15297234.png)

![Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15297240.png)

![[1-(Aminomethyl)cyclohexyl]acetaldehyde](/img/structure/B15297265.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride](/img/structure/B15297268.png)

![(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride](/img/structure/B15297291.png)

